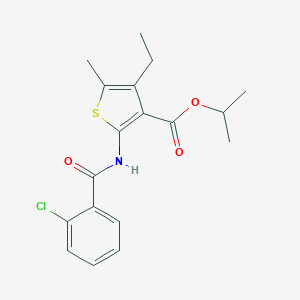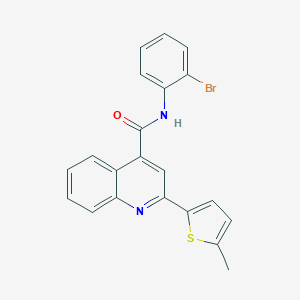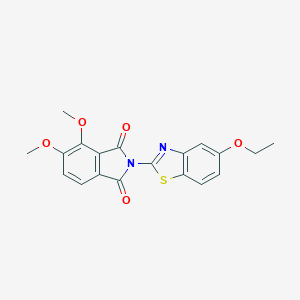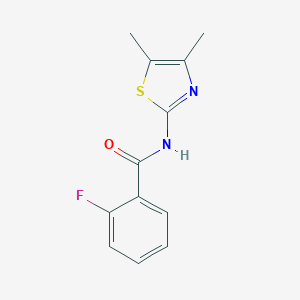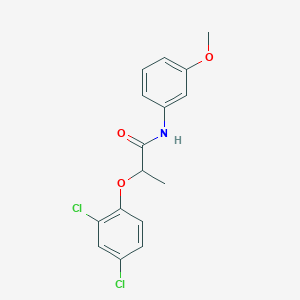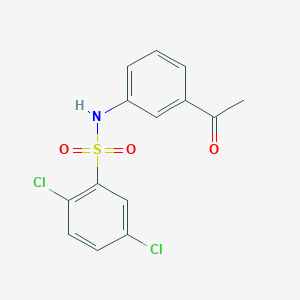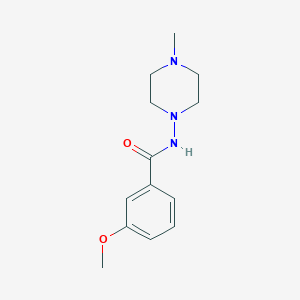
3-methoxy-N-(4-methylpiperazin-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-N-(4-methylpiperazin-1-yl)benzamide, commonly known as MMMP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. MMMP belongs to the class of benzamide derivatives and is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that negatively regulates insulin signaling, and its inhibition has been shown to improve insulin sensitivity, making MMMP a promising candidate for the treatment of type 2 diabetes and related metabolic disorders.
作用機序
MMMP exerts its therapeutic effects by inhibiting the activity of 3-methoxy-N-(4-methylpiperazin-1-yl)benzamide, which is a negative regulator of insulin signaling. This compound dephosphorylates the insulin receptor and other key signaling molecules, leading to decreased insulin sensitivity and glucose uptake. By inhibiting this compound, MMMP enhances insulin signaling, leading to improved glucose uptake and utilization by peripheral tissues.
Biochemical and Physiological Effects
MMMP has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes. In addition, MMMP has been shown to reduce body weight and adiposity in obese mice, suggesting that it may have additional metabolic benefits beyond its effects on glucose homeostasis.
実験室実験の利点と制限
One of the advantages of MMMP as a research tool is its specificity for 3-methoxy-N-(4-methylpiperazin-1-yl)benzamide, which allows for the selective inhibition of this enzyme without affecting other phosphatases. However, one of the limitations of MMMP is its relatively low potency compared to other this compound inhibitors, which may require higher concentrations for effective inhibition.
将来の方向性
There are several potential future directions for research on MMMP and related compounds. One area of interest is the optimization of MMMP's potency and selectivity for 3-methoxy-N-(4-methylpiperazin-1-yl)benzamide, which may improve its therapeutic potential. Another area of interest is the investigation of MMMP's effects on other metabolic pathways, such as lipid metabolism and inflammation. Finally, the development of MMMP analogs with improved pharmacokinetic properties and oral bioavailability may facilitate its translation into clinical use.
合成法
The synthesis of MMMP involves several steps, starting with the reaction of 3-methoxyaniline with 4-methylpiperazine to form 3-methoxy-N-(4-methylpiperazin-1-yl)aniline. This intermediate is then reacted with 4-chlorobenzoyl chloride to form MMMP. The synthesis of MMMP has been optimized to improve its yield and purity, making it suitable for large-scale production.
科学的研究の応用
MMMP has been extensively studied for its potential therapeutic applications, particularly in the treatment of type 2 diabetes and related metabolic disorders. In vitro studies have shown that MMMP is a potent inhibitor of 3-methoxy-N-(4-methylpiperazin-1-yl)benzamide, leading to improved insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. In vivo studies in animal models have also demonstrated the beneficial effects of MMMP on glucose homeostasis and insulin sensitivity.
特性
CAS番号 |
353786-95-5 |
|---|---|
分子式 |
C13H19N3O2 |
分子量 |
249.31 g/mol |
IUPAC名 |
3-methoxy-N-(4-methylpiperazin-1-yl)benzamide |
InChI |
InChI=1S/C13H19N3O2/c1-15-6-8-16(9-7-15)14-13(17)11-4-3-5-12(10-11)18-2/h3-5,10H,6-9H2,1-2H3,(H,14,17) |
InChIキー |
QYEDGIZATYLOHT-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)NC(=O)C2=CC(=CC=C2)OC |
正規SMILES |
CN1CCN(CC1)NC(=O)C2=CC(=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



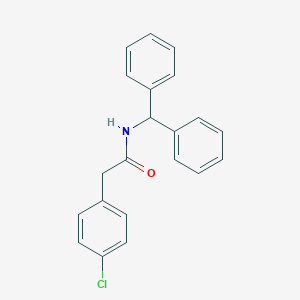
![(E)-6-(6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid](/img/structure/B185971.png)
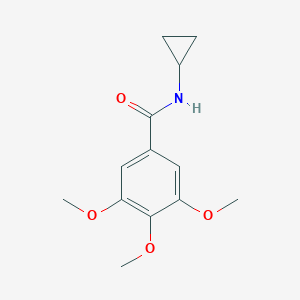
![N-[2-(4-nitrophenyl)ethyl]cyclohexanamine](/img/structure/B185976.png)
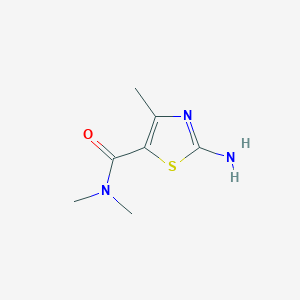
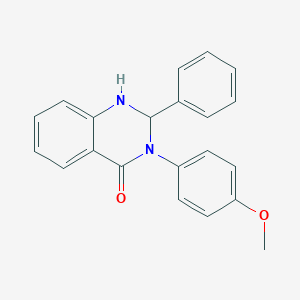
![5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B185980.png)
